molecular formula C8H12N4O5 B585755 Ribavirin-13C2 CAS No. 1279035-36-7

Ribavirin-13C2

Cat. No.: B585755
CAS No.: 1279035-36-7
M. Wt: 246.192
InChI Key: IWUCXVSUMQZMFG-XHJYHLGGSA-N
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Description

Ribavirin, also known as tribavirin, is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers . It is a synthetic guanosine nucleoside and antiviral agent that interferes with the synthesis of viral mRNA .


Molecular Structure Analysis

Ribavirin’s molecular structure contains flexible ribofuranosyl and rigid triazole structures. The flexible part endows ribavirin with rich conformational potential and its many hydrogen-bonding units induce complex intermolecular .


Chemical Reactions Analysis

Ribavirin was found to be liable to acidic, alkaline, oxidative, and photolytic degradation .


Physical And Chemical Properties Analysis

Ribavirin is a water-soluble broad-spectrum antiviral drug . More detailed physical and chemical properties can be found on the PubChem page .

Mechanism of Action

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . Five distinct mechanisms have been proposed to explain the antiviral properties of ribavirin. These include both indirect mechanisms (inosine monophosphate dehydrogenase inhibition, immunomodulatory effects) and direct mechanisms (interference with RNA capping, polymerase inhibition, lethal mutagenesis) .

Safety and Hazards

Ribavirin may damage fertility or the unborn child. It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

Future Directions

Despite the arrival of second-generation drugs, ribavirin remains essential in strategies decreasing treatment duration or in some difficult situations . The forthcoming results of the ongoing studies focusing on ribavirin in patients with the 2019 novel coronavirus disease will also be included .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Ribavirin-13C2 can be achieved by incorporating 13C isotopes into the precursor molecules during the synthesis process. This can be done by using labeled starting materials and incorporating them into the synthesis pathway.", "Starting Materials": [ "13C-labeled uracil", "13C-labeled ribose", "Phosphoric acid", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "1. The 13C-labeled uracil is reacted with phosphoric acid and sodium hydroxide to form 13C-labeled uridine.", "2. The 13C-labeled ribose is reacted with acetic anhydride to form 13C-labeled ribose acetate.", "3. The 13C-labeled uridine and 13C-labeled ribose acetate are then combined and reacted with sodium bicarbonate to form Ribavirin-13C2.", "4. The Ribavirin-13C2 is then purified using a series of recrystallization and filtration steps to obtain a pure product.", "5. The final product is then analyzed using various spectroscopic techniques to confirm the presence of the 13C isotopes." ] }

1279035-36-7

Molecular Formula

C8H12N4O5

Molecular Weight

246.192

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i6+1,7+1

InChI Key

IWUCXVSUMQZMFG-XHJYHLGGSA-N

SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

synonyms

1-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide-13C2;  Copegus-13C2;  ICN 1229-13C2;  MegaRibavirin-13C2;  NSC 163039-13C2;  Ravanex-13C2;  Rebetol-13C2;  Ribamide-13C2;  Ribamidil-13C2;  Ribasphere-13C2;  Ribavarin-13C2;  Tribavirin-13C2;  Vilona-13C2;  Vira

Origin of Product

United States

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